L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline
Description
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is a synthetic hexapeptide with the sequence Thr-Gly-Ser-Gly-Thr-Pro. Its molecular formula is C₂₀H₃₄N₆O₁₀, and its molecular weight is approximately 518.6 g/mol (calculated by summing constituent amino acids and subtracting water molecules lost during peptide bond formation).
Properties
CAS No. |
922492-91-9 |
|---|---|
Molecular Formula |
C20H34N6O10 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H34N6O10/c1-9(28)15(21)18(33)23-6-13(30)24-11(8-27)17(32)22-7-14(31)25-16(10(2)29)19(34)26-5-3-4-12(26)20(35)36/h9-12,15-16,27-29H,3-8,21H2,1-2H3,(H,22,32)(H,23,33)(H,24,30)(H,25,31)(H,35,36)/t9-,10-,11+,12+,15+,16+/m1/s1 |
InChI Key |
ZHDNZTIOHPGQEI-KXOBMIPESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield keto-threonine derivatives.
Scientific Research Applications
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sequence and Structural Features
The target peptide’s sequence includes repeating glycine and hydroxylated residues (Thr, Ser), distinguishing it from other peptides in the evidence. Below is a comparison with key analogs:
a. Glycyl-L-prolyl-L-alanyl-L-seryl-L-valyl-L-prolyl-L-threonyl ()
- Sequence : Gly-Pro-Ala-Ser-Val-Pro-Thr
- Molecular Formula : C₃₁H₅₂N₈O₁₂
- Molecular Weight : 728.79 g/mol
- Key Differences: Longer chain (heptapeptide vs. hexapeptide). Contains valine (hydrophobic) and alanine (small, non-polar), unlike the target’s glycine-rich sequence. Proline at positions 2 and 6 introduces distinct conformational constraints .
b. L-Isoleucyl-L-prolyl-L-threonylglycine ()
- Sequence : Ile-Pro-Thr-Gly
- Molecular Formula : C₁₈H₃₂N₄O₇
- Molecular Weight : 386.49 g/mol
- Key Differences :
c. L-Threonine, glycyl-L-methionyl-L-histidyl-L-seryl-L-arginyl-L-prolyl-L-prolyl ()
- Sequence : Thr-Gly-Met-His-Ser-Arg-Pro-Pro
- Molecular Formula : C₃₆H₅₉N₁₃O₁₁S
- Molecular Weight : 882.0 g/mol
- Key Differences :
Molecular Weight and Formula Analysis
Functional and Conformational Insights
- Glycine Flexibility : Repeated glycine residues (as in the target and ) enhance conformational flexibility, facilitating interactions with proteins or membranes .
- Proline Effects : The C-terminal proline in the target peptide may limit enzymatic degradation, a feature shared with ’s Pro-rich sequence .
Biological Activity
L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is a synthetic peptide composed of five amino acids. Its unique structure and composition suggest potential biological activities that could be leveraged in various therapeutic applications. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C20H36N6O7
- Molecular Weight : 448.55 g/mol
- CAS Number : 922492-91-9
The compound's structure consists of a combination of threonine, glycine, serine, and proline residues, contributing to its potential biological functions.
The biological activity of this compound may involve:
- Modulation of Enzyme Activity : The peptide can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
- Receptor Binding : The compound may bind to various receptors, affecting cellular signaling processes.
Pharmacological Effects
Research indicates several pharmacological effects associated with this peptide:
- Antioxidant Activity : Some studies suggest that peptides like this compound exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence that certain peptide sequences can modulate inflammatory responses, potentially useful in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary findings indicate that similar peptides may have neuroprotective effects, suggesting a role in neurodegenerative disease management.
Data Table: Biological Activities of this compound
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Reduced oxidative stress | |
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotective | Improved neuronal survival |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of this compound, researchers found that the peptide significantly reduced reactive oxygen species (ROS) in cultured cells. This suggests potential applications in protecting against oxidative damage in various diseases.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this peptide demonstrated that it could enhance neuronal survival in models of neurodegeneration. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
